2-Acetyl-3,5-dimethylcyclohexan-1-one
Description
Structural Classification within Cyclic Ketone Systems
2-Acetyl-3,5-dimethylcyclohexan-1-one can be classified based on its core structural features. It is fundamentally a cyclohexanone (B45756) , a six-membered ring containing a ketone functional group. The presence of an acetyl group at the second carbon position relative to the ring's ketone places it in the category of β-dicarbonyl compounds (specifically, a β-keto ketone). researchgate.net This 1,3-dicarbonyl arrangement is a key feature that influences the molecule's chemical reactivity. The additional methyl groups at positions 3 and 5 make it a highly substituted cyclic ketone.
| Property | Data |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| CAS Number | 99181-01-8 |
| Core Structure | Cyclohexanone |
| Primary Functional Groups | Ketone, Acetyl Group |
| Structural Family | β-Dicarbonyl Compound |
Historical Development of Acetylated Cyclohexanones and Related Structures
The scientific exploration of acetylated cyclohexanones is built upon more than a century of developments in organic chemistry. The understanding of the acetyl group itself is linked to the discovery and naming of acetylene (B1199291) in the 19th century, which laid the groundwork for understanding carbon-carbon multiple bonds and related functional groups. ethernet.edu.et The synthesis of β-dicarbonyl compounds, including acetylated ketones, was significantly advanced by the development of the Claisen condensation reaction. ijpras.comnih.gov This classical method involves the base-catalyzed reaction between a ketone and an ester to form a β-keto ester or a β-diketone, and it remains a fundamental approach for creating such structures. nih.gov
Throughout the 20th century, chemists developed more refined and varied methods for synthesizing highly substituted and functionalized cyclohexanone rings. acs.org These methods were driven by the need for complex molecular scaffolds for creating new materials and biologically active compounds. The synthesis of specific, multi-substituted compounds like this compound is a direct result of this long history of methodological advancement in C-C bond formation and the strategic functionalization of cyclic systems. documentsdelivered.com
Isomeric Considerations and Structural Diversity
The structural complexity of this compound gives rise to significant isomeric diversity. The molecule possesses three chiral centers at carbons C2, C3, and C5. The number of possible stereoisomers for a molecule with 'n' chiral centers is 2ⁿ, meaning this compound can exist as up to 2³ or eight distinct stereoisomers.
These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images). libretexts.orgidc-online.com For example, the (2R, 3R, 5R) isomer is the enantiomer of the (2S, 3S, 5S) isomer, while it is a diastereomer of the (2R, 3S, 5R) isomer.
Furthermore, as a substituted cyclohexane (B81311), the molecule's three-dimensional shape is dominated by the chair conformation, which is generally the most stable arrangement. msu.edulibretexts.org In this conformation, the three substituents (acetyl and two methyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. msu.edu Due to steric hindrance, larger substituent groups preferentially occupy the more stable equatorial positions. libretexts.org The interplay between the cis/trans relationships of the substituents and the conformational equilibrium of the cyclohexane ring results in a rich and diverse structural landscape for this molecule.
| Chiral Center | Possible Configurations | Relationship Examples |
| C2 (Acetyl group) | R or S | (2R, 3R, 5R) and (2S, 3S, 5S) are enantiomers . |
| C3 (Methyl group) | R or S | (2R, 3R, 5R) and (2R, 3S, 5R) are diastereomers . |
| C5 (Methyl group) | R or S | Each of the 8 stereoisomers will have a unique 3D arrangement. |
Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetyl-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
XNBRWWXEYUXIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 3,5 Dimethylcyclohexan 1 One and Its Derivatives
Strategic Approaches to Cyclohexanone (B45756) Core Functionalization
The introduction of substituents onto a pre-formed cyclohexanone ring is a common and versatile strategy. This approach allows for the modification of readily available starting materials to achieve the target structure.
Direct Acylation of Cyclohexanone Precursors
Direct acylation of a cyclohexanone derivative is a primary method for introducing the C2-acetyl group. This typically involves the formation of an enolate or an enamine, which then acts as a nucleophile to attack an acylating agent.
A logical and direct pathway to 2-acetyl-3,5-dimethylcyclohexan-1-one involves the C2-acylation of 3,5-dimethylcyclohexanone (B1585822). This key synthon, which can exist as a mixture of cis and trans isomers, provides the requisite dimethyl-substituted cyclohexanone core. The acylation at the C2 position can be achieved through several methods, with the Stork enamine acylation being a particularly effective approach.
The Stork enamine synthesis involves the reaction of a ketone, in this case, 3,5-dimethylcyclohexanone, with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) to form an enamine. cambridge.orgmychemblog.com This enamine is a nucleophilic species at the α-carbon and can react with an acylating agent, such as acetyl chloride or acetic anhydride. cambridge.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired β-diketone, this compound. cambridge.orgyoutube.comlibretexts.org The general mechanism of the Stork enamine acylation is outlined below:
Table 1: Key Steps in the Stork Enamine Acylation of 3,5-Dimethylcyclohexanone
| Step | Description | Reactants | Intermediate/Product |
| 1 | Enamine Formation | 3,5-Dimethylcyclohexanone, Secondary Amine (e.g., Pyrrolidine), Acid Catalyst | 1-(3,5-Dimethylcyclohex-1-en-1-yl)pyrrolidine |
| 2 | Acylation | Enamine, Acetyl Chloride | Iminium Salt |
| 3 | Hydrolysis | Iminium Salt, Aqueous Acid (H₃O⁺) | This compound |
The regioselectivity of the acylation is generally controlled by the formation of the more thermodynamically stable enamine, which in the case of 3,5-dimethylcyclohexanone, would be the less substituted double bond, favoring acylation at the C2 position.
Ring-Forming Reactions Incorporating Acetyl and Dimethyl Moieties
An alternative to functionalizing a pre-existing ring is to construct the cyclohexanone ring itself in a manner that incorporates the desired acetyl and dimethyl groups. The Robinson annulation is a powerful and widely used ring-forming reaction in organic chemistry that can be adapted for this purpose. wikipedia.orgjk-sci.com
Discovered by Robert Robinson in 1935, the Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In a hypothetical application to synthesize a precursor to this compound, a suitably substituted enolate could be reacted with an α,β-unsaturated ketone. For instance, the enolate of a β-diketone bearing a methyl group could react with a vinyl ketone derivative.
While a direct application of the Robinson annulation to form this compound in one pot is complex, the principles of this reaction can be applied in a multi-step sequence. The key bond formations in a Robinson annulation are the C-C bond formations through the Michael addition and the subsequent aldol condensation. jk-sci.comntu.edu.sg
Stereoselective Synthesis of this compound
The stereochemistry of the final product is determined by the relative orientations of the acetyl group at C2 and the methyl groups at C3 and C5. Achieving a specific stereoisomer requires careful control over the synthetic steps.
Control of Acetyl Group Introduction at the C2 Position
The introduction of the acetyl group at the C2 position via enolate or enamine acylation can lead to the formation of diastereomers if the molecule already possesses stereocenters at C3 and C5. The stereochemical outcome of the acylation can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. The approach of the electrophile (the acylating agent) to the enolate or enamine can be directed by the existing stereocenters, leading to a preferential formation of one diastereomer over the other.
Diastereoselective Strategies for Methyl Group Introduction
The relative stereochemistry of the two methyl groups at C3 and C5 is often established during the synthesis of the 3,5-dimethylcyclohexanone precursor. The reduction of a disubstituted aromatic ring followed by oxidation, or the cyclization of an acyclic precursor, can lead to either the cis or trans isomer of 3,5-dimethylcyclohexanone. The choice of the starting material isomer will ultimately dictate the stereochemistry of the methyl groups in the final product.
For instance, if a specific diastereomer of this compound is desired, one would need to start with a stereochemically pure isomer of 3,5-dimethylcyclohexanone and ensure that the subsequent acylation reaction proceeds with a high degree of stereocontrol. The field of asymmetric synthesis offers various strategies, including the use of chiral auxiliaries or catalysts, to influence the stereochemical outcome of such reactions, although specific applications to this particular molecule are not widely documented in readily available literature.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity and Yield
Base-catalyzed acylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The core principle of this reaction involves the generation of a highly nucleophilic enolate ion from a ketone in the presence of a base. This enolate then attacks an electrophilic acylating agent.
The mechanism commences with the deprotonation of the α-carbon of the ketone by a base, resulting in the formation of an enolate ion. This ion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. The choice of base is crucial; its strength must be sufficient to deprotonate the ketone to a significant extent. Common bases used for this purpose include alkoxides, hydroxides, and hydrides.
Once formed, the enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of an acylating agent, such as an ester or an acid chloride. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, which then collapses to form the β-dicarbonyl product and eliminates a leaving group.
A classic example of a base-catalyzed acylation is the Claisen condensation, where an ester is acylated by another ester molecule. A related reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. operachem.com In the context of synthesizing this compound, a suitable dimethylcyclohexanone precursor would be treated with a base to form the enolate, followed by the introduction of an acetylating agent like ethyl acetate (B1210297) or acetyl chloride.
The reversibility of the initial deprotonation step and the subsequent acylation necessitates careful control of reaction conditions to drive the equilibrium towards the desired product. Often, the product itself is more acidic than the starting ketone, and a stoichiometric amount of base is required to deprotonate the product and shift the equilibrium.
| Step | Description | Key Intermediates |
| 1. Deprotonation | A base removes an α-proton from the ketone, forming a resonance-stabilized enolate ion. | Ketone, Base, Enolate ion |
| 2. Nucleophilic Attack | The enolate ion attacks the carbonyl carbon of the acylating agent. | Enolate ion, Acylating agent, Tetrahedral intermediate |
| 3. Elimination | The tetrahedral intermediate collapses, eliminating a leaving group to form the β-dicarbonyl product. | Tetrahedral intermediate, β-Dicarbonyl product, Leaving group |
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.org This methodology is particularly advantageous for the derivatization of cyclohexanones, which are typically soluble in organic solvents, while the inorganic bases (e.g., sodium hydroxide) used for enolate formation are soluble in water.
In a typical PTC system for cyclohexanone derivatization, a phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the base (e.g., hydroxide (B78521) ions) from the aqueous phase into the organic phase. dalalinstitute.comscienceinfo.com The lipophilic cation of the catalyst pairs with the hydroxide anion, forming an ion pair that is soluble in the organic medium. wisdomlib.org
Once in the organic phase, the hydroxide ion can deprotonate the cyclohexanone at the α-position to generate the enolate. This enolate then reacts with an appropriate electrophile (e.g., an acylating or alkylating agent) present in the organic phase. The catalyst cation then transports the leaving group anion back to the aqueous phase, completing the catalytic cycle.
The application of PTC offers several advantages, including milder reaction conditions, the use of inexpensive and safer solvents like water and toluene, and often enhanced reaction rates and yields. chem-station.com It obviates the need for expensive and strictly anhydrous solvents and strong, hazardous bases that are often required in homogeneous reactions.
For the synthesis of derivatives of this compound, PTC can be employed for both the initial acylation step and subsequent alkylations. For instance, the C-alkylation of a cyclic ketone like cyclododecanone (B146445) has been successfully demonstrated using 50% sodium hydroxide, an alkylating agent, and a phase-transfer catalyst. phasetransfercatalysis.com Similarly, the Darzen's condensation of chloroacetonitrile (B46850) with cyclohexanone has been studied under PTC conditions using aqueous sodium hydroxide and a quaternary ammonium salt as the catalyst. researchgate.net
| Catalyst Type | Example | Role in Cyclohexanone Derivatization |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Transports hydroxide ions from the aqueous phase to the organic phase to generate the cyclohexanone enolate. |
| Phosphonium Salts | Tetrabutylphosphonium chloride (TBPC) | Similar to quaternary ammonium salts, facilitates the transfer of anions between phases. |
| Crown Ethers | 18-Crown-6 | Solubilizes inorganic salts (e.g., potassium cyanide) in organic solvents by complexing the cation. |
| Cryptands | [2.2.2]Cryptand | Forms highly stable inclusion complexes with cations, enhancing the reactivity of the accompanying anion. |
Chemical Reactivity and Transformation Pathways of 2 Acetyl 3,5 Dimethylcyclohexan 1 One
Reactivity of the Acetyl Moiety
The acetyl group, a methyl ketone, appended to the cyclohexanone (B45756) ring at the second position, exhibits reactivity characteristic of ketones, including condensation reactions and keto-enol tautomerism.
The acetyl group of 2-Acetyl-3,5-dimethylcyclohexan-1-one can participate in various condensation reactions, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the initial formation of an enolate from the acetyl group, which then acts as a nucleophile.
One common example is the aldol (B89426) condensation, where the enolate of the acetyl group reacts with an aldehyde or another ketone. For instance, in a directed aldol condensation, the lithium enolate of this compound could be formed by treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate can then react with an aldehyde, such as benzaldehyde, to form a β-hydroxy ketone adduct. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
Condensation reactions with amines and their derivatives are also possible. For example, reaction with a primary amine can form an enamine, while reaction with hydroxylamine (B1172632) can yield an oxime. These reactions are often catalyzed by acid and proceed via nucleophilic attack on the acetyl carbonyl carbon.
Microwave-assisted condensation reactions have been shown to be effective for similar compounds, often leading to higher yields and shorter reaction times. nih.gov
Table 1: Examples of Condensation Reactions of the Acetyl Moiety
| Reactant | Reagent/Conditions | Product Type |
|---|---|---|
| Benzaldehyde | 1. LDA, THF, -78 °C; 2. Benzaldehyde; 3. H₃O⁺ | β-Hydroxy ketone |
| Aniline | Acid catalyst, heat | Enamine |
Like other 1,3-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. masterorganicchemistry.com Tautomerization involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com For this compound, enolization can occur at the acetyl group or within the cyclohexanone ring. The stability of the resulting enol is influenced by factors such as intramolecular hydrogen bonding and conjugation. libretexts.org
The formation of a six-membered ring through intramolecular hydrogen bonding in the enol form of the acetyl group is a significant stabilizing factor. libretexts.org The equilibrium between the keto and enol forms is also solvent-dependent, with polar protic solvents generally favoring the keto form, while nonpolar aprotic solvents can favor the enol form. researchgate.net
The acidity of the α-protons of the acetyl group allows for the formation of a nucleophilic enolate anion upon treatment with a suitable base. masterorganicchemistry.com The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the acetyl carbonyl. masterorganicchemistry.com This enolate is a key intermediate in many reactions, including alkylations and acylations, allowing for the introduction of various functional groups at the carbon adjacent to the acetyl carbonyl. masterorganicchemistry.com
Table 2: Factors Influencing Keto-Enol Equilibrium
| Factor | Effect on Enol Content | Rationale |
|---|---|---|
| Solvent Polarity | Decreases with increasing polarity | Polar solvents can disrupt intramolecular hydrogen bonding in the enol. researchgate.net |
| Intramolecular H-Bonding | Increases | Formation of a stable six-membered pseudo-ring. libretexts.org |
Reactivity of the Cyclohexanone Carbonyl Group
The carbonyl group within the cyclohexanone ring is a primary site for nucleophilic attack and reduction, leading to a variety of transformation products.
The electrophilic carbon of the cyclohexanone carbonyl is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry. masterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Common nucleophiles that react with the cyclohexanone carbonyl include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions are powerful methods for forming new carbon-carbon bonds and typically lead to the formation of tertiary alcohols after an acidic workup. The stereochemical outcome of such additions can be influenced by the steric hindrance posed by the methyl groups on the cyclohexane (B81311) ring.
Other nucleophiles, such as cyanide ion (from HCN or a cyanide salt), can add to the carbonyl to form cyanohydrins. Hydride reagents, which are discussed in the reduction section, also react via nucleophilic addition.
The cyclohexanone carbonyl can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce the acetyl group under standard conditions. masterorganicchemistry.comrsc.org The reduction with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.comyoutube.com An acidic workup is then required to protonate the resulting alkoxide and yield the alcohol. masterorganicchemistry.com
The stereochemistry of the resulting alcohol is an important consideration. The approach of the hydride can be influenced by the axial and equatorial positions of the substituents on the cyclohexane ring, potentially leading to a mixture of diastereomeric alcohols.
Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel, can also be employed to reduce the cyclohexanone carbonyl. This method can sometimes lead to the reduction of other functional groups depending on the reaction conditions.
Table 3: Common Reducing Agents for the Cyclohexanone Carbonyl
| Reagent | Product | Selectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | High for ketones over esters and amides. masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Less selective; will also reduce the acetyl group. |
Transformations of the Cyclohexane Ring System
Beyond the reactivity of the carbonyl groups, the cyclohexane ring itself can undergo transformations that alter its structure. A notable example is the Baeyer-Villiger oxidation. wikipedia.org In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to convert the cyclic ketone into a lactone (a cyclic ester). sigmaaldrich.comyoutube.com
The mechanism involves the migration of one of the carbon atoms adjacent to the carbonyl group to an oxygen atom of the peroxy acid. wikipedia.org The migratory aptitude of the adjacent carbons is a key factor in determining the regioselectivity of the reaction. In the case of this compound, the more substituted carbon atom generally has a higher migratory aptitude. youtube.com This would lead to the insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, resulting in a seven-membered lactone ring. This reaction is a valuable tool for ring expansion in organic synthesis. youtube.com
Halogenation and Substitution Reactions
The halogenation of this compound proceeds at the α-position, a characteristic reaction of ketones and β-dicarbonyl compounds. The reaction is typically catalyzed by acid or base, which facilitates the formation of an enol or enolate intermediate, respectively. The regioselectivity of this reaction is of particular interest due to the presence of multiple potential halogenation sites.
Under acidic conditions, the enol form is the key intermediate. The rate of halogenation is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. For this compound, the substitution pattern of the cyclohexane ring influences the stability of the possible enol isomers, thereby directing the regiochemical outcome of the halogenation.
In base-catalyzed halogenations, the formation of an enolate is followed by a rapid reaction with the halogen. The presence of the methyl groups at the 3 and 5 positions can sterically hinder the approach of the halogenating agent, influencing the stereochemical outcome of the reaction.
| Reaction Type | Reagents | Key Intermediate | Primary Product |
| Acid-Catalyzed Bromination | Br₂, Acetic Acid | Enol | α-Bromo-2-acetyl-3,5-dimethylcyclohexan-1-one |
| Base-Mediated Chlorination | NCS, NaH | Enolate | α-Chloro-2-acetyl-3,5-dimethylcyclohexan-1-one |
This table is interactive. Click on the headers to sort the data.
Oxidation Reactions
The oxidation of this compound can occur at several positions, including the acetyl group and the cyclohexanone ring. The choice of oxidizing agent and reaction conditions determines the product distribution.
Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to cleavage of the carbon-carbon bonds. For instance, oxidative cleavage of the acetyl group can yield 3,5-dimethylcyclohexane-1,2-dione. Alternatively, oxidation of the cyclohexanone ring can occur, potentially leading to the formation of dicarboxylic acids.
More selective oxidation can be achieved using milder reagents. For example, the Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would be expected to selectively oxidize the acetyl group to an acetate (B1210297) ester or the cyclohexanone to a lactone. The regioselectivity of this reaction would be influenced by the migratory aptitude of the adjacent carbon atoms, which is in turn affected by the methyl substituents.
| Oxidizing Agent | Major Product |
| Potassium Permanganate | 3,5-Dimethyladipic acid |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-Acetoxy-3,5-dimethylcyclohexan-1-one or corresponding lactone |
This table is interactive. Click on the headers to sort the data.
Acid- and Base-Catalyzed Transformations
This compound undergoes a variety of transformations under acidic or basic conditions. These reactions often involve the keto-enol tautomerism inherent in its β-dicarbonyl structure.
In the presence of a strong base, deprotonation at the α-carbon between the two carbonyl groups is highly favored, forming a stable enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation. The stereochemistry of the starting material, specifically the relative orientation of the methyl groups, can direct the stereochemical outcome of these reactions.
Under acidic conditions, rearrangements can occur. For example, acid-catalyzed self-condensation can lead to the formation of more complex polycyclic structures. The specific conditions, such as temperature and acid concentration, can be tuned to favor different transformation pathways.
Chemo-, Regio-, and Stereoselective Transformations
The presence of two distinct carbonyl groups and multiple stereocenters in this compound makes it an interesting substrate for selective transformations.
Chemoselectivity is often observed in reactions with nucleophiles. For instance, the relative reactivity of the acetyl and the ring carbonyl groups towards nucleophilic attack can be controlled by the choice of reagent and reaction conditions. Steric hindrance around the ring carbonyl, due to the adjacent methyl group at the 3-position, can favor attack at the less hindered acetyl carbonyl.
Regioselectivity is a key consideration in reactions such as enolate formation and subsequent alkylation. The use of different bases (e.g., kinetic vs. thermodynamic control) can lead to the formation of different enolates, resulting in different alkylation products.
Stereoselectivity is governed by the existing stereochemistry of the molecule. For example, in reduction reactions of the carbonyl groups, the incoming hydride reagent will preferentially attack from the less sterically hindered face of the molecule, leading to a diastereoselective formation of the corresponding alcohol. The cis/trans relationship of the methyl groups on the cyclohexane ring plays a crucial role in determining the facial bias.
Stereochemical and Conformational Analysis of 2 Acetyl 3,5 Dimethylcyclohexan 1 One
Configurational Isomerism: Enantiomers and Diastereomers
2-Acetyl-3,5-dimethylcyclohexan-1-one possesses three stereocenters at carbon positions 2, 3, and 5. The number of possible stereoisomers for a molecule can be determined by the 2^n formula, where 'n' is the number of stereocenters. For this compound, n=3, resulting in 2^3 = 8 possible stereoisomers.
These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. For example, the isomer with the (2R, 3R, 5R) configuration is the enantiomer of the (2S, 3S, 5S) isomer. Any two stereoisomers of the molecule that are not mirror images of each other are classified as diastereomers. Diastereomers have different physical properties and spatial arrangements.
Table 1: Possible Stereoisomeric Configurations
| Configuration | Enantiomeric Pair | Relationship to (2R,3R,5R) |
|---|---|---|
| (2R, 3R, 5R) | Pair 1 | - |
| (2S, 3S, 5S) | Pair 1 | Enantiomer |
| (2R, 3R, 5S) | Pair 2 | Diastereomer |
| (2S, 3S, 5R) | Pair 2 | Diastereomer |
| (2R, 3S, 5R) | Pair 3 | Diastereomer |
| (2S, 3R, 5S) | Pair 3 | Diastereomer |
| (2R, 3S, 5S) | Pair 4 | Diastereomer |
| (2S, 3R, 5R) | Pair 4 | Diastereomer |
Conformational Analysis of the Cyclohexane (B81311) Ring
Chair Conformation Preferences and Ring Inversion Barriers
The cyclohexane ring is not planar and preferentially adopts a puckered "chair" conformation to minimize both angle strain and torsional strain. wikipedia.orglibretexts.org This chair conformation is the most stable arrangement for cyclohexane and its derivatives. wikipedia.org The molecule can undergo a conformational change known as a "ring flip," where one chair form converts to another. libretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
The energy barrier for the ring inversion of unsubstituted cyclohexane is approximately 10.8 kcal/mol. For cyclohexanone (B45756), the presence of the sp2-hybridized carbonyl carbon lowers this barrier to less than 5 kcal/mol. However, the addition of substituents, such as the acetyl and methyl groups in this compound, is expected to increase the barrier. For instance, the barrier to ring inversion in 2,2,5,5-tetramethylcyclohexanone (B3047991) is significantly higher at 8.1 kcal/mol. Bulky substituents can introduce large repulsive interactions during the inversion process, which elevates the energy barrier.
Axial versus Equatorial Preferences of Acetyl and Methyl Substituents
In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.org Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. wikipedia.orglibretexts.org When a substituent is in the axial position, it experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction.
The preference for the equatorial position can be quantified by the "A-value," which represents the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com
Methyl Group (-CH₃): The methyl group has a well-established A-value of approximately 1.7-1.8 kcal/mol. masterorganicchemistry.com
Acetyl Group (-COCH₃): The acetyl group also prefers the equatorial position. Its A-value is approximately 1.1 kcal/mol.
Table 2: A-Values for Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -CH₃ (Methyl) | ~1.8 |
| -COCH₃ (Acetyl) | ~1.1 |
Note: A-values are a measure of steric bulk and indicate the energetic penalty for a substituent being in the axial position.
Given that the methyl groups have a higher A-value than the acetyl group, they have a stronger preference for the equatorial position. The most stable conformation for any given diastereomer of this compound will be the chair form that maximizes the number of substituents, particularly the methyl groups, in equatorial positions.
Stereoelectronic Effects on Molecular Geometry and Reactivity
Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org They arise from the spatial arrangement of orbitals and involve stabilizing interactions, such as the delocalization of electrons from a filled bonding (σ) or non-bonding (n) orbital into an adjacent empty anti-bonding (σ* or π*) orbital. wikipedia.orgwikipedia.org
In this compound, a key stereoelectronic effect is hyperconjugation. This involves the interaction of the electrons in a sigma (σ) bond, such as a C-H or C-C bond, with an adjacent empty or partially filled orbital. wikipedia.orgallen.in For instance, the σ orbitals of the C-H bonds on the methyl groups and at the α-carbon (C2) can overlap with the π* anti-bonding orbital of the carbonyl groups (both the ring ketone and the acetyl group).
This σ → π* interaction has several consequences:
Stability: It delocalizes electron density, which stabilizes the molecule. The stability is maximized when the interacting orbitals are properly aligned, which occurs in specific conformations. msu.ru
Reactivity: The alignment of orbitals is crucial for reactivity. For example, the enolization of the ketone is known to be faster when an axial proton is removed because the axial C-H bond is better aligned (anti-periplanar) for overlap with the carbonyl π system. baranlab.org
Bond Lengths: Hyperconjugation can lead to slight shortening of single bonds as they gain partial double-bond character. adichemistry.com
The orientation of the acetyl group relative to the cyclohexane ring will be influenced by the need to maximize these stabilizing stereoelectronic interactions while minimizing steric strain.
Experimental Determination of Stereochemistry and Conformation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Advanced NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure and stereochemistry of molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, which typically means they are on adjacent carbons. It is used to trace the connectivity of the proton framework within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton, especially around atoms with no attached protons (quaternary centers), like the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining stereochemistry and conformation. They detect protons that are close to each other in space, even if they are not directly bonded. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei. By observing NOE cross-peaks, one can determine the relative orientation of substituents. For example, a strong NOE between the protons of a methyl group and an axial proton on the ring would confirm that the methyl group is in an axial position. Similarly, the presence or absence of NOEs between the substituents at positions 2, 3, and 5 would establish their relative cis/trans stereochemistry.
Table 3: Summary of Advanced NMR Techniques for Structural Elucidation
| Technique | Information Provided | Application to Target Molecule |
|---|---|---|
| COSY | ¹H-¹H spin coupling correlations (connectivity through bonds) | Mapping proton-proton connections around the cyclohexane ring. |
| HSQC | Direct ¹H-¹³C correlations (one-bond) | Assigning each carbon signal by linking it to its attached proton(s). |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the overall structure and placement of acetyl and methyl groups. |
| NOESY/ROESY | ¹H-¹H spatial proximity (through-space correlations) | Determining relative stereochemistry (cis/trans) and conformational preferences (axial/equatorial). |
Compound Index
X-ray Crystallography for Absolute and Relative Configuration
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is paramount in establishing the absolute and relative configurations of chiral centers within a molecule like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
A thorough search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. Therefore, to illustrate the application and utility of this technique in the stereochemical analysis of related substituted cyclohexanone systems, data from a closely related compound, (5RS,6RS)-2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone, is presented. researchgate.net This example demonstrates the level of structural detail that can be obtained from X-ray crystallographic studies.
The stereochemistry of (5RS,6RS)-2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone was unequivocally established through single-crystal X-ray analysis. researchgate.net The study provided detailed information on the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.
Crystallographic Data for (5RS,6RS)-2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone researchgate.net
| Crystal Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.979(4) |
| b (Å) | 7.766(3) |
| c (Å) | 6.382(3) |
| α (°) | 86.23(2) |
| β (°) | 72.86(1) |
| γ (°) | 88.23(2) |
| Volume (ų) | 515.5(3) |
| Z | 2 |
| R-factor | 0.036 |
| Rw-factor | 0.039 |
This table presents the unit cell parameters and refinement statistics for (5RS,6RS)-2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone.
The data from the X-ray analysis allows for the precise determination of the relative configuration of the stereocenters. In the case of (5RS,6RS)-2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone, the analysis confirmed the relative orientations of the hydroxyl and methyl groups on the cyclohexenone ring. researchgate.net
Furthermore, in cases where a chiral reference is present in the molecule or when using anomalous dispersion techniques, the absolute configuration of the stereocenters can also be determined. This is crucial for understanding the specific stereoisomer present and its potential biological activity.
The structure of (5RS,6RS)-2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone was solved using direct methods and refined by full-matrix least-squares procedures. researchgate.net The final R-factor of 0.036 indicates a high level of agreement between the observed and calculated structure factors, signifying a reliable and accurate structural determination. researchgate.net The analysis also revealed the presence of a conjugated chelated system involving hydrogen bonding. researchgate.net
While the specific crystallographic data for this compound is not available, the detailed analysis of a structurally similar compound highlights the power of X-ray crystallography in providing unambiguous stereochemical assignments. Such data is invaluable for confirming the outcomes of stereoselective syntheses and for understanding the conformational preferences of substituted cyclohexanone rings in the solid state.
Spectroscopic Characterization Methodologies for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Acetyl-3,5-dimethylcyclohexan-1-one, a combination of one- and two-dimensional NMR experiments provides a complete picture of its molecular architecture.
¹H NMR Chemical Shifts and Coupling Constants
The proton NMR (¹H NMR) spectrum of this compound would be expected to exhibit a series of signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) provide information about the connectivity and stereochemical relationships between neighboring protons.
Due to the presence of chiral centers at positions 2, 3, and 5, the molecule can exist as multiple diastereomers, which would likely result in a complex ¹H NMR spectrum with overlapping signals if a mixture is present. For a specific diastereomer, distinct signals for the acetyl methyl protons, the two cyclohexane (B81311) methyl protons, and the various methine and methylene (B1212753) protons on the cyclohexane ring would be observed. The protons adjacent to the carbonyl groups (at C2 and in the acetyl group) would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of the carbonyls. The coupling patterns (e.g., doublets, triplets, multiplets) and the magnitude of the coupling constants would be crucial in assigning the relative stereochemistry of the substituents on the cyclohexane ring.
Table 1: Predicted ¹H NMR Data for a Diastereomer of this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ (acetyl) | ~2.1-2.3 | s | - |
| CH (on C2) | ~2.5-2.8 | m | - |
| CH (on C3) | ~1.8-2.2 | m | - |
| CH₂ (on C4) | ~1.4-1.9 | m | - |
| CH (on C5) | ~1.5-2.0 | m | - |
| CH₂ (on C6) | ~2.0-2.4 | m | - |
| CH₃ (on C3) | ~0.9-1.1 | d | ~6-7 |
Note: These are predicted values and can vary based on the solvent and the specific diastereomer.
¹³C NMR Chemical Shifts and Multiplicities
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For this compound, one would expect to see distinct signals for each of the ten carbon atoms, unless there is symmetry in a particular diastereomer.
The carbonyl carbons of the cyclohexanone (B45756) and the acetyl group would be the most downfield-shifted signals, typically appearing in the range of 190-220 ppm. The carbons bearing the methyl groups and the methine carbons would resonate at intermediate chemical shifts, while the methylene carbons of the ring would appear at higher field. The multiplicities of the signals in an off-resonance decoupled or a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum would help in identifying the number of attached protons (CH₃, CH₂, CH, or quaternary C).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (cyclohexanone) | ~205-215 |
| C=O (acetyl) | ~200-210 |
| C2 | ~50-60 |
| C3 | ~30-40 |
| C4 | ~35-45 |
| C5 | ~25-35 |
| C6 | ~40-50 |
| CH₃ (acetyl) | ~25-35 |
| CH₃ (on C3) | ~15-25 |
Note: These are predicted values and can vary based on the solvent and the specific diastereomer.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity and spatial relationships within the molecule, especially for complex structures like this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the cyclohexane ring and confirm the connectivity of the protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is crucial for determining the relative stereochemistry of the methyl and acetyl groups on the cyclohexane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of its carbonyl groups.
A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the ketone carbonyl group within the cyclohexane ring. A second strong absorption, likely in a similar region around 1710-1730 cm⁻¹ , would correspond to the carbonyl stretching of the acetyl group. The presence of two distinct carbonyl peaks, or a broadened peak in this region, would confirm the presence of the two C=O functionalities. Additionally, C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone, ring) | 1700-1725 | Strong |
| C=O (Ketone, acetyl) | 1710-1730 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation. For this compound (C₁₀H₁₆O₂), the molecular weight is 168.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168.
The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
α-Cleavage: Cleavage of the bond between the acetyl group and the cyclohexane ring could lead to a fragment ion at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), which is often a prominent peak for acetyl-containing compounds. Cleavage of the bonds within the cyclohexane ring adjacent to the carbonyl group would also generate characteristic fragment ions.
Loss of Methyl Groups: The loss of a methyl radical (•CH₃) would result in a peak at m/z 153 (M-15).
Loss of Water: Although not containing a hydroxyl group, fragmentation processes can sometimes lead to the loss of a water molecule (H₂O), resulting in a peak at m/z 150 (M-18).
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 125 | [M - CH₃CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). The primary chromophores in this compound are the two carbonyl groups.
Saturated ketones typically exhibit a weak absorption band (n→π* transition) in the UV region around 270-300 nm . The presence of two carbonyl groups in this compound might lead to a slightly more complex UV-Vis spectrum compared to a simple cyclohexanone. The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λ_max) would be dependent on the solvent and the specific conformation of the molecule. The β-dicarbonyl moiety can also exist in an enol form, which would significantly alter the UV-Vis spectrum, typically showing a strong absorption at a longer wavelength due to the conjugated π-system. The position of this absorption is sensitive to the solvent polarity.
Table 5: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| n→π* (keto form) | ~270-300 | Low |
Computational Chemistry Investigations on 2 Acetyl 3,5 Dimethylcyclohexan 1 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is employed to predict the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation on the potential energy surface. scispace.com DFT calculations can accurately determine geometric parameters such as bond lengths, bond angles, and dihedral angles.
For instance, studies on related α,β-unsaturated ketones have utilized DFT with specific functionals (like B3LYP) and basis sets (such as 6–311++G(d,p)) to obtain optimized geometries that show good agreement with experimental data. nih.gov The harmonic vibrational frequencies can also be calculated to confirm that the optimized structure corresponds to a true energy minimum and to simulate theoretical infrared (IR) spectra. researchgate.netresearchgate.net The energetic properties, including total energy and heat of formation, provide insights into the thermodynamic stability of the molecule.
Table 1: Typical Parameters for DFT Calculations
| Parameter | Description | Common Selections |
|---|---|---|
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, B3PW91, HSEH1PBE |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311+G(d,p), 6-311++G(d,p), LanL2DZ |
| Environment | The calculation can be performed in a vacuum (gas phase) or with a solvent model. | Gas Phase, PCM (Polarizable Continuum Model) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netmdpi.com
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. scispace.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap indicates a molecule is more reactive and easily polarizable. mdpi.com The analysis of FMOs can reveal sites susceptible to electrophilic or nucleophilic attack. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
A hard molecule possesses a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com These descriptors are instrumental in predicting how the molecule will behave in various chemical reactions.
Table 2: Global Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measure of excitability and chemical stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power. |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Due to the flexibility of the cyclohexanone (B45756) ring and the presence of multiple stereocenters, 2-Acetyl-3,5-dimethylcyclohexan-1-one can exist in various conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore these conformational landscapes.
MM methods use classical force fields (e.g., MMFF94) to calculate the potential energy of a molecule as a function of its atomic coordinates. sapub.org This approach is computationally less expensive than quantum mechanics, making it suitable for scanning the potential energy surface to identify stable low-energy conformers, such as different chair and boat forms of the cyclohexane (B81311) ring, and the relative orientations (axial vs. equatorial) of the acetyl and methyl substituents. sapub.org For substituted cyclohexanes, conformations with bulky groups in the equatorial position are generally more stable due to the avoidance of destabilizing 1,3-diaxial interactions. sapub.org
Molecular Dynamics (MD) simulations build upon this by solving Newton's equations of motion for the atoms in the molecule over time. nih.gov This provides a view of the molecule's dynamic behavior, including conformational transitions and vibrational motions. MD simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers between them, offering a comprehensive picture of the molecule's flexibility and conformational preferences.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.
DFT calculations can be used to map the entire potential energy surface of a reaction. For example, in a study of the cyclization reaction of a related pyridine (B92270) derivative, DFT was used to show that protonation of the pyridine nitrogen atom increased the acidity of a methyl group, facilitating the reaction. researchgate.net The calculations identified a stable pre-reaction complex formed through hydrogen bonds, which directed the reaction pathway. researchgate.net By locating the TS structure and calculating its energy relative to the reactants, the activation barrier can be determined. This analysis helps in understanding reaction feasibility, predicting product formation, and rationalizing experimental observations.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives for Predictive Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com These models are invaluable for predicting the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental testing. nih.govresearchgate.net
A QSAR study involves several key steps:
Data Set Preparation : A series of molecules with known activities (the training set) is selected.
Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical equation linking the descriptors to the activity. frontiersin.orgresearchgate.net
Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). frontiersin.org
For example, a 3D-QSAR study was performed on a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives to understand their inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govfrontiersin.org The resulting CoMFA and CoMSIA models showed high statistical significance (e.g., cross-validated correlation coefficient Q² = 0.872), indicating strong predictive ability. frontiersin.org These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties would increase or decrease activity, providing a clear roadmap for designing more potent derivatives. frontiersin.org Such studies on derivatives of this compound could similarly be used to predict their reactivity in various chemical transformations or their potential biological activities.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(aryloxyacetyl)cyclohexane-1,3-dione |
| 3,5-diacetyl-2,6-dimethylpyridine |
| 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
Advanced Applications of 2 Acetyl 3,5 Dimethylcyclohexan 1 One in Synthetic Organic Chemistry
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of two stereocenters at positions 3 and 5 of the cyclohexanone (B45756) ring makes 2-Acetyl-3,5-dimethylcyclohexan-1-one an interesting candidate for use as a chiral building block in asymmetric synthesis. If the compound can be resolved into its individual enantiomers or synthesized in an enantiomerically pure form, each enantiomer could serve as a starting material for the synthesis of complex chiral molecules.
The stereochemical configuration of the methyl groups would influence the facial selectivity of reactions at the ketone and acetyl carbonyl groups, as well as at the alpha-carbons. This inherent chirality could be exploited to control the stereochemistry of newly formed stereocenters in subsequent transformations. For instance, enantiomerically pure this compound could be used in diastereoselective alkylation, aldol (B89426), or Michael reactions, where the existing stereocenters direct the approach of incoming reagents to a specific face of the molecule.
Although specific examples for this exact compound are scarce, the general principle of using chiral cyclic ketones as scaffolds for asymmetric synthesis is a well-established strategy in organic chemistry.
Scaffold for Natural Product Analogues and Complex Molecule Construction
The substituted cyclohexanone framework of this compound provides a versatile scaffold for the construction of natural product analogues and other complex molecules. The two carbonyl groups and the potential for functionalization at the alpha-positions offer multiple handles for chemical modification.
This scaffold could be particularly useful for the synthesis of terpenoid or steroid analogues, where a six-membered ring forms a core part of the structure. The existing methyl and acetyl groups could be elaborated into more complex side chains or used to install further stereocenters.
| Potential Transformation | Resulting Structural Motif | Relevance |
| Annulation Reactions | Fused bicyclic or polycyclic systems | Core structures of many natural products |
| Ring-Opening Reactions | Functionalized acyclic chains | Versatile intermediates for further synthesis |
| Functional Group Interconversions | Alcohols, alkenes, amines | Introduction of diverse chemical functionality |
Precursor in Heterocyclic Compound Synthesis
Substituted cyclohexanones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The 1,3-dicarbonyl-like functionality within this compound (considering the acetyl group and the ring ketone) makes it a suitable substrate for condensation reactions with various dinucleophiles to form heterocyclic rings. For example, reaction with hydrazines could yield pyrazole derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles.
Research on analogous compounds, such as 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones, has demonstrated their successful use in the synthesis of partially hydrogenated isoquinoline derivatives through condensation with cyanothioacetamide. smolecule.com This suggests that this compound could similarly serve as a precursor for various nitrogen- and sulfur-containing heterocycles.
Utility as a Dienophile in Cycloaddition Reactions
The α,β-unsaturated ketone moiety that can be formed from this compound through enolization or under certain reaction conditions suggests its potential utility as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is widely used in the synthesis of complex cyclic systems. wikipedia.orgmasterorganicchemistry.com
| Diene Partner | Potential Product |
| 1,3-Butadiene | Substituted decalin system |
| Cyclopentadiene | Tricyclic adduct |
| Danishefsky's diene | Functionalized bicyclic system |
Further experimental investigation is required to fully elucidate and exploit the potential of this compound in these advanced applications within synthetic organic chemistry.
Mechanistic Studies of Biological Interactions and Probing Potential
Investigation of Enzyme-Ligand Binding Mechanisms
No studies detailing the investigation of enzyme-ligand binding mechanisms for 2-Acetyl-3,5-dimethylcyclohexan-1-one were identified. Research elucidating how this compound interacts with enzyme active sites, the types of bonds formed, or the kinetics of such binding is not present in the available scientific literature.
Elucidation of Molecular Target Interactions (e.g., Proteins)
There is a lack of published research on the specific molecular targets of this compound. Consequently, information regarding its interactions with proteins or other biomolecules, including the nature of these interactions and the functional consequences, is not available.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
No structure-activity relationship (SAR) studies for this compound have been published. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for providing insights into its mechanism of action. The absence of this data indicates that the relationship between the structural features of this compound and its potential biological effects has not been systematically investigated.
Emerging Research Frontiers and Future Prospects for 2 Acetyl 3,5 Dimethylcyclohexan 1 One
Development of Green Chemistry Synthetic Routes
There is no specific information available in the searched literature detailing the development of green chemistry synthetic routes for 2-Acetyl-3,5-dimethylcyclohexan-1-one. General principles of green chemistry in organic synthesis would aim to utilize non-toxic solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste, but specific applications to the synthesis of this compound have not been reported.
High-Throughput Screening for New Reactivity Patterns
There is no published evidence of this compound being subjected to high-throughput screening to discover new reactivity patterns. This methodology is often employed in drug discovery and materials science, but its application to this specific ketone has not been detailed in available research.
Potential in Advanced Materials Science Applications
While a related compound, 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one, is noted for its potential use in developing new materials, specific applications of this compound in advanced materials science are not described in the current body of scientific literature. The functional groups present suggest theoretical potential as a building block for polymers or functional materials, but this has not been experimentally validated in published studies.
Interdisciplinary Research with Biological Systems
No specific studies on the interaction of this compound with biological systems were found. Research on other acetylated cyclohexane (B81311) derivatives has explored antimicrobial and other biological activities, but these findings cannot be directly extrapolated to the title compound without dedicated investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-acetyl-3,5-dimethylcyclohexan-1-one, and how can reaction yields be optimized?
- Methodology :
- Aldol Condensation : Start with 3,5-dimethylcyclohexanone and acetaldehyde under basic conditions (e.g., NaOH/EtOH). Monitor reaction progress via TLC and optimize by varying temperature (40–60°C) and catalyst concentration .
- Biotransformations : Enzymatic acetylation using lipases or esterases (e.g., from Pseudomonas cepacia) can improve stereoselectivity. Use immobilized enzymes for recyclability and higher yields .
- Yield Optimization : Employ fractional distillation for purification and characterize intermediates via GC-MS to identify side products (e.g., over-acetylated derivatives).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Use H and C NMR to confirm ketone (δ ~200–220 ppm in C) and acetyl group (δ ~2.3 ppm in H) positions. Compare with databases like NIST Chemistry WebBook for reference shifts .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H] at m/z 168.15) and fragmentation patterns.
- Chromatography : Validate purity (>95%) via HPLC with a C18 column (acetonitrile/water gradient) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Guidelines :
- Store in amber vials at –20°C under inert gas (N/Ar) to prevent ketone oxidation.
- Monitor degradation via periodic FT-IR analysis (peak shifts at ~1700 cm for carbonyl group) .
- Avoid prolonged exposure to light or humidity, as the acetyl group may hydrolyze to acetic acid derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- Approach :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilicity indices and frontier molecular orbitals. Compare with experimental data on enolate formation .
- Simulate solvent effects (e.g., THF vs. DMSO) using COSMO-RS to optimize reaction conditions for regioselective alkylation .
Q. What bioactivity mechanisms have been proposed for structurally analogous cyclohexanone derivatives, and how can these guide studies on this compound?
- Case Study :
- Antifungal Activity: Analogous compounds (e.g., 2-acetyl-3,6-dihydroxycyclohex-2-enone) inhibit fungal ergosterol biosynthesis. Test against Candida albicans using broth microdilution assays (MIC values) .
- Metabolic Pathways: Use LC-MS-based metabolomics to track acetylated metabolites in model organisms (e.g., S. cerevisiae) and identify enzyme targets .
Q. How can researchers resolve contradictions in experimental data (e.g., NMR shifts vs. computational predictions)?
- Troubleshooting :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational C shift predictions (e.g., ACD/Labs or Gaussian).
- Re-examine synthetic intermediates for impurities (e.g., diastereomers) using chiral HPLC .
Key Research Gaps and Recommendations
- Stereochemical Effects : Investigate enantioselective synthesis using chiral auxiliaries or organocatalysts.
- Toxicological Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to assess safety for pharmacological applications .
- Environmental Fate : Study biodegradation pathways via GC-MS analysis of soil/water metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
